Cas no 185144-22-3 (2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(2-propen-1-yl) ester, (3S)-)

185144-22-3 structure
Produktname:2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(2-propen-1-yl) ester, (3S)-
2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(2-propen-1-yl) ester, (3S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(2-propen-1-yl) ester, (3S)-
- 185144-22-3
- EN300-17892596
- (3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
- Inchi: 1S/C14H15NO4/c1-2-7-19-14(18)15-9-11-6-4-3-5-10(11)8-12(15)13(16)17/h2-6,12H,1,7-9H2,(H,16,17)/t12-/m0/s1
- InChI-Schlüssel: UOZUFZNENNIQDR-LBPRGKRZSA-N
- Lächelt: C1C2=C(C=CC=C2)C[C@@H](C(O)=O)N1C(OCC=C)=O
Berechnete Eigenschaften
- Genaue Masse: 261.10010796g/mol
- Monoisotopenmasse: 261.10010796g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 4
- Komplexität: 369
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 66.8Ų
Experimentelle Eigenschaften
- Dichte: 1.272±0.06 g/cm3(Predicted)
- Siedepunkt: 441.9±45.0 °C(Predicted)
- pka: 3.84±0.20(Predicted)
2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(2-propen-1-yl) ester, (3S)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17892596-1.0g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-17892596-5g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 5g |
$1572.0 | 2023-09-19 | ||
Enamine | EN300-17892596-10g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 10g |
$2331.0 | 2023-09-19 | ||
Enamine | EN300-17892596-5.0g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-17892596-0.05g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 0.05g |
$455.0 | 2023-09-19 | ||
Enamine | EN300-17892596-2.5g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 2.5g |
$1063.0 | 2023-09-19 | ||
Enamine | EN300-17892596-1g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 1g |
$541.0 | 2023-09-19 | ||
Enamine | EN300-17892596-0.1g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 0.1g |
$476.0 | 2023-09-19 | ||
Enamine | EN300-17892596-0.25g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 0.25g |
$498.0 | 2023-09-19 | ||
Enamine | EN300-17892596-0.5g |
(3S)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
185144-22-3 | 0.5g |
$520.0 | 2023-09-19 |
2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(2-propen-1-yl) ester, (3S)- Verwandte Literatur
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
185144-22-3 (2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(2-propen-1-yl) ester, (3S)-) Verwandte Produkte
- 1805274-68-3(5-(Difluoromethyl)-3-hydroxy-2-(trifluoromethyl)pyridine)
- 180623-89-6(5-Bromo-7-chloro-1H-indole)
- 2172543-33-6(2-(bromomethyl)-8-(propan-2-yl)-1,4-dioxaspiro4.5decane)
- 1804449-05-5(2-Chloro-5-(difluoromethyl)-3-hydroxy-6-nitropyridine)
- 1251613-20-3(3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one)
- 67467-55-4(Digoxin O-Tetra-acetate)
- 1341627-06-2(4-isocyanato-1-(propan-2-yl)-1H-pyrazole)
- 2680543-21-7(Tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate)
- 1805201-16-4(3-(Difluoromethyl)-2-fluoro-5-nitropyridine-6-carbonyl chloride)
- 2229322-22-7(4-(3-methyl-2-phenylbutyl)piperidine)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
